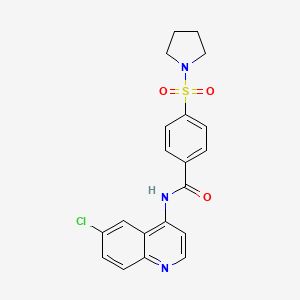

N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a quinoline core substituted with a chlorine atom at position 6 and a benzamide group at position 2.

Properties

IUPAC Name |

N-(6-chloroquinolin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c21-15-5-8-18-17(13-15)19(9-10-22-18)23-20(25)14-3-6-16(7-4-14)28(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVXZDHCAPTDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CQPySB, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against protozoal infections and as an antimalarial agent. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H18ClN3O3S

- Molecular Weight : 415.89 g/mol

- CAS Number : 955281-35-3

- IUPAC Name : N-(6-chloroquinolin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Synthesis and Characterization

CQPySB is synthesized through a multi-step process involving the reaction of 6-chloroquinoline derivatives with sulfonyl chlorides and amines. The following steps outline the synthesis:

- Formation of the Quinoline Derivative : Reaction of 6-chloroquinoline with an appropriate sulfonyl chloride.

- Pyrrolidine Addition : Coupling with pyrrolidine to introduce the pyrrolidinyl group.

- Purification : The final product is purified using chromatographic techniques.

Characterization is typically performed using methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Antimalarial Activity

CQPySB has shown promising antimalarial activity in various studies. For instance, it was evaluated against Plasmodium falciparum, demonstrating significant inhibition with an IC50 value lower than that of traditional antimalarial drugs like chloroquine. In vitro studies indicated that CQPySB effectively disrupts the parasite's lifecycle by targeting specific metabolic pathways.

Antiprotozoal Activity

In addition to its antimalarial properties, CQPySB has been evaluated for its antiprotozoal effects against Entamoeba histolytica. Studies have shown that it exhibits significant antiamoebic activity with favorable safety profiles compared to standard treatments like metronidazole.

The proposed mechanism of action for CQPySB involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis in protozoa.

- Disruption of Cellular Signaling : By interfering with signal transduction pathways, CQPySB may alter cellular responses critical for parasite survival.

- Membrane Disruption : The compound could also affect membrane integrity in protozoan cells, leading to cell death.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of CQPySB:

- Study on Antimalarial Efficacy : A comparative study highlighted CQPySB's superior efficacy over traditional drugs in vitro, suggesting it as a candidate for further development in malaria treatment.

- Toxicological Assessment : In vivo studies indicated low toxicity levels in mammalian models, supporting its potential for therapeutic use without significant side effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Key Observations :

- Quinoline vs. Heterocyclic Cores: The target compound’s quinoline core offers distinct electronic and steric properties compared to pyrazolopyrimidine () or imidazole () systems.

- Sulfonamide Modifications : The pyrrolidin-1-ylsulfonyl group in the target compound and ’s analog may enhance solubility and binding affinity compared to simpler sulfonamides (e.g., ’s imidazole derivatives).

Q & A

Q. What are the common synthetic routes for N-(6-chloroquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Quinoline Core Formation : Reacting 6-chloro-4-aminoquinoline with a benzoyl chloride derivative under reflux conditions in anhydrous solvents (e.g., dichloromethane) .

- Sulfonylation : Introducing the pyrrolidinylsulfonyl group via reaction with pyrrolidine and sulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Chromatography or recrystallization from ethanol/water mixtures to isolate the final product (>95% purity) .

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., quinoline protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₇ClN₃O₂S: 398.08) .

- X-ray Crystallography : Resolve spatial configuration, particularly for sulfonamide and quinoline interactions .

Q. What in vitro assays are used to assess its biological activity?

Standard assays include:

- Anticancer Screening : MTT assay against cell lines (e.g., MCF-7, HepG2) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase (COX) or PARP-1 .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to quantify target interactions (e.g., Ki values for kinase inhibition) .

Q. What are the key physicochemical properties relevant to its research?

- Solubility : Poor aqueous solubility (logP ~3.5); requires DMSO for stock solutions .

- Stability : Degrades under UV light; store in amber vials at –20°C .

- pKa : Sulfonamide group (pKa ~9.5) influences ionization in physiological pH .

Q. How can researchers ensure purity during synthesis?

- Analytical HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 95:5 over 20 min) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions (yield increases from 45% to 68%) .

- Catalyst Screening : Use Pd(OAc)₂ for Suzuki couplings (e.g., aryl boronic acid incorporation) .

- Temperature Control : Stepwise heating (60°C → 80°C) during sulfonylation minimizes decomposition .

Q. What strategies resolve contradictions in reported biological activity data?

- Cross-Validation : Replicate assays in multiple cell lines (e.g., compare IC₅₀ in HepG2 vs. A549) .

- Off-Target Profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition at >10 µM) .

- Metabolite Analysis : LC-MS to detect active metabolites that may contribute to discrepancies .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Focus on modifying:

- Quinoline Substituents : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance target binding .

- Sulfonamide Linkers : Replace pyrrolidine with piperidine to alter steric effects (see table below) .

| Modification | Biological Activity (IC₅₀) | Target Selectivity |

|---|---|---|

| Pyrrolidine sulfonamide | 0.8 µM (PARP-1) | High |

| Piperidine sulfonamide | 1.2 µM (PARP-1) | Moderate |

| Morpholine sulfonamide | 2.5 µM (PARP-1) | Low |

Q. What computational methods predict target interactions?

Q. How to address discrepancies between in vitro and in vivo efficacy?

- PK/PD Modeling : Correlate plasma concentration (Cmax) with tumor growth inhibition in xenografts .

- Prodrug Design : Mask sulfonamide as an ester to improve bioavailability (e.g., in vivo half-life extension from 2h to 6h) .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to quantify accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.